(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
Overview
Description
(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. The compound's structure is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a carbamate group with a tert-butyl moiety. This structure is pivotal in the field of medicinal chemistry due to its relevance in the synthesis of compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, which includes in situ hydrolysis of tert-butyl esters . Additionally, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate from L-Serine through a seven-step process, including esterification and protection/deprotection steps, has been achieved with an overall yield of 30-41% . These methods highlight the complexity and multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of (R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate is not directly discussed in the provided papers. However, the structure of similar compounds, such as (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate, has been synthesized and studied, indicating the importance of protecting groups and stereochemistry in the synthesis of complex molecules .
Chemical Reactions Analysis
Chemical reactions involving pyrrolidine derivatives include the Kulinkovich–Szymoniak cyclopropanation , the Corey-Fuchs reaction , and singlet oxygen reactions . These reactions are crucial for introducing functional groups and constructing the pyrrolidine core. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, which are precursors to biologically active compounds like prodigiosin .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate are not explicitly detailed in the provided papers. However, the properties of similar compounds can be inferred. For example, the optimized large-scale synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate demonstrates the importance of solubility and stability in the development of synthetic routes for pharmaceutical intermediates . The purity and yield of these compounds are critical parameters that are optimized during process development .
Scientific Research Applications
1. Synthesis of Pyrrolidines
- Application Summary: This compound is used in the synthesis of pyrrolidines, a type of cyclic amine. Pyrrolidines are important in the development of various pharmaceuticals and other organic compounds .
- Method of Application: The synthesis involves N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines in very good yields .
- Results: A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .
2. Anti-Fibrosis Activity
- Application Summary: Certain derivatives of this compound have been found to exhibit anti-fibrotic activities .
- Method of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
3. Inhibition of nSMase2
- Application Summary: A derivative of this compound, phenyl®‐(1‐(3‐(3,4‐dimethoxyphenyl)‐2,6‐dimethylimidazo[1,2‐b]pyridazin-8‐yl)pyrrolidin‐3‐yl)‐carbamate (PDDC), has been identified as a potent and selective non‐competitive inhibitor of nSMase2 .
- Method of Application: The compound was tested for its ability to inhibit nSMase2, an enzyme involved in the production of ceramide, a lipid molecule that plays a role in cell signaling .
- Results: PDDC was found to be a potent (pIC50 = 6.57) inhibitor of nSMase2 . It was also found to be metabolically stable, with excellent oral bioavailability (%F = 88) and brain penetration .
properties
IUPAC Name |
tert-butyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJVMZWPIUWHO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364038 | |
Record name | tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate | |
CAS RN |
173340-25-5 | |
Record name | tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-N-Boc-Aminomethyl pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.